
ATP-Competitive Inhibition of Checkpoint Kinase
2 by NSC 109555: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NSC 109555

Cat. No.: B15582726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2),

a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2]

Activation of the ATM-Chk2 pathway in response to genomic instability and DNA damage leads

to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.[1][2] As

such, inhibitors of Chk2, like NSC 109555, are valuable tools for cancer research and potential

therapeutic agents, particularly in combination with DNA-damaging chemotherapies.[1][2] This

technical guide provides an in-depth overview of the biochemical and cellular effects of NSC
109555, including quantitative inhibitory data, detailed experimental protocols, and

visualizations of the relevant signaling pathways.

Core Mechanism of Action
NSC 109555 functions as an ATP-competitive inhibitor, directly competing with adenosine

triphosphate (ATP) for binding to the kinase domain of Chk2.[1][2] The crystal structure of the

Chk2 catalytic domain in complex with NSC 109555 (PDB ID: 2W0J) confirms that the inhibitor

occupies the ATP-binding pocket.[1] This binding prevents the phosphorylation of Chk2's

downstream targets, thereby abrogating its function in the DNA damage response.
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The inhibitory potency of NSC 109555 has been characterized against its primary target, Chk2,

as well as a panel of other kinases to assess its selectivity. The following table summarizes the

available quantitative data.

Target Kinase Assay Type Parameter Value (nM) Reference

Chk2
Cell-free kinase

assay
IC50 200 [3]

Chk2

In vitro

phosphorylation

of histone H1

IC50 240 [1][3]

Brk Kinase assay IC50 210 [3]

c-Met Kinase assay IC50 6,000 [3]

IGFR Kinase assay IC50 7,400 [3]

LCK Kinase assay IC50 7,100 [3]

Chk1 Kinase assay IC50 >10,000 [4]

Signaling Pathways
NSC 109555 primarily targets the Chk2 signaling pathway. However, its off-target activity

against c-Met and Ron kinases is also of interest in drug development.
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Chk2 Signaling Pathway Inhibition by NSC 109555.
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Off-target inhibition of c-Met signaling by NSC 109555.
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Experimental Protocols
In Vitro Chk2 Kinase Assay
This protocol is adapted from methodologies used for screening Chk2 inhibitors.

Materials:

Recombinant human Chk2 enzyme

Chk2 substrate (e.g., CHKtide peptide: KKKVSRSGLYRSPSMPENLNRPR)

ATP (at Km concentration for Chk2, typically 10-100 µM)

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-

100)

NSC 109555 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

96-well or 384-well white assay plates

Procedure:

Prepare serial dilutions of NSC 109555 in kinase assay buffer. The final DMSO concentration

should not exceed 1%.

In a white assay plate, add the diluted NSC 109555 or vehicle control (DMSO).

Add the recombinant Chk2 enzyme to each well.

Initiate the kinase reaction by adding a mixture of the Chk2 substrate and ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced according to the manufacturer's

protocol for the ADP-Glo™ assay.
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Measure luminescence using a plate reader.

Calculate the percent inhibition for each NSC 109555 concentration relative to the vehicle

control and determine the IC50 value using a suitable data analysis software.

Cell Viability (MTT) Assay
This protocol assesses the effect of NSC 109555 on the viability of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., MIA PaCa-2, PANC-1)

Complete cell culture medium

96-well cell culture plates

NSC 109555 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of NSC 109555 in complete cell culture medium.

Remove the old medium and treat the cells with the diluted NSC 109555 or vehicle control.

Incubate the cells for the desired time period (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15582726?utm_src=pdf-body
https://www.benchchem.com/product/b15582726?utm_src=pdf-body
https://www.benchchem.com/product/b15582726?utm_src=pdf-body
https://www.benchchem.com/product/b15582726?utm_src=pdf-body
https://www.benchchem.com/product/b15582726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Western Blot Analysis of Chk2 Phosphorylation
This protocol is for detecting the inhibition of Chk2 phosphorylation in cells treated with NSC
109555.

Materials:

Cancer cell line of interest

DNA damaging agent (e.g., doxorubicin, etoposide)

NSC 109555 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

SDS-PAGE gels and transfer apparatus

PVDF or nitrocellulose membranes

Chemiluminescent substrate

Procedure:

Seed cells and allow them to adhere.

Pre-treat cells with NSC 109555 or vehicle control for a specified time (e.g., 1 hour).

Induce DNA damage by treating cells with a DNA damaging agent for the desired time.

Wash cells with cold PBS and lyse them in lysis buffer.
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Determine protein concentration using a BCA or Bradford assay.

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight

at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with antibodies against total Chk2 and a loading control to

ensure equal loading.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a kinase

inhibitor like NSC 109555.
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Typical workflow for kinase inhibitor discovery and characterization.

Conclusion
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NSC 109555 is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2.

Its ability to sensitize cancer cells to DNA-damaging agents makes it a valuable research tool

and a lead compound for the development of novel cancer therapeutics. This guide provides a

comprehensive overview of its properties and the experimental methodologies required for its

study, serving as a valuable resource for researchers in the field of oncology and drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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